molecular formula C15H21ClN2O3 B14039067 5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl

5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl

Cat. No.: B14039067
M. Wt: 312.79 g/mol
InChI Key: RDKXBBKMGOHUJM-UHFFFAOYSA-N
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Description

5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride typically involves multicomponent reactions. These reactions are efficient and versatile, allowing for the formation of complex heterocyclic structures. One common method involves the reaction of ethyl acetoacetate, hydrazine hydrate, various aldehydes, and malononitrile under solvent-free conditions with a reusable catalyst such as CoCuFe2O4 magnetic nanocrystals .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave or ultrasound-assisted synthesis techniques. These methods are energy-efficient and can significantly reduce reaction times. Additionally, the use of benign catalysts and biodegradable composites is emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride is unique due to its specific spiro linkage and the presence of both piperidine and pyrano[3,2-C]pyridine rings.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

5-propan-2-yloxyspiro[3H-pyrano[3,2-c]pyridine-2,4'-piperidine]-4-one;hydrochloride

InChI

InChI=1S/C15H20N2O3.ClH/c1-10(2)19-14-13-11(18)9-15(4-7-16-8-5-15)20-12(13)3-6-17-14;/h3,6,10,16H,4-5,7-9H2,1-2H3;1H

InChI Key

RDKXBBKMGOHUJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC2=C1C(=O)CC3(O2)CCNCC3.Cl

Origin of Product

United States

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